3-Bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
3-Bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties. The presence of bromine, iodine, and trifluoromethyl groups in this compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) under catalytic conditions.
Bromination and iodination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid moiety.
Coupling Reactions: The presence of halogen atoms makes it suitable for cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce various biaryl compounds.
Scientific Research Applications
3-Bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic transformations.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: It is explored for its potential therapeutic properties, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-Bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- 6-Bromo-3-chloro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
Uniqueness
3-Bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is unique due to the specific combination of bromine, iodine, and trifluoromethyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
3-bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF3IN2O2/c10-6-5(8(17)18)15-7-4(9(11,12)13)1-3(14)2-16(6)7/h1-2H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVNWMRCOSONCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=C(N2C=C1I)Br)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF3IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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